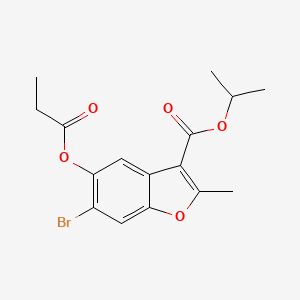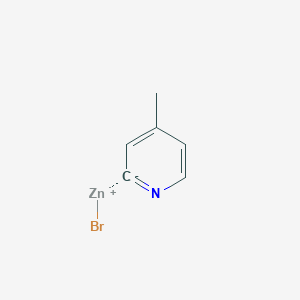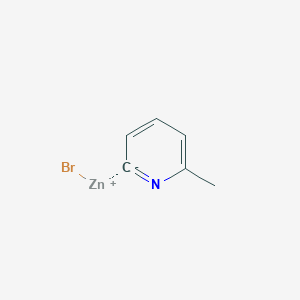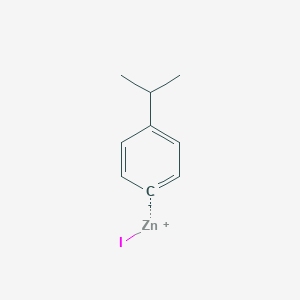![molecular formula C23H23N3O3S B3258745 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one CAS No. 308297-79-2](/img/structure/B3258745.png)
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one
Vue d'ensemble
Description
Le 12-phénylacétate 13-acétate 20-homovanillate de phorbol est un composé synthétique connu pour son rôle d'agoniste non piquant du récepteur vanilloïde. Il est principalement utilisé dans la recherche scientifique pour étudier le récepteur transient receptor potential vanilloid 1 (TRPV1), qui est impliqué dans divers processus physiologiques tels que la sensation de douleur et la vasoconstriction .
Mécanisme D'action
Target of Action
The compound, also known as 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, has been found to have potent activity against Mycobacterium tuberculosis . It has been suggested that the compound interacts with the DprE1 target, which plays a crucial role in the survival and virulence of M. tuberculosis .
Mode of Action
The compound’s mode of action is believed to involve the inhibition of DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway in M. tuberculosis . This pathway is crucial for the survival and virulence of the bacteria. By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria .
Pharmacokinetics
tuberculosis suggests that it may have favorable pharmacokinetic properties that allow it to reach and act on its target effectively .
Result of Action
The compound’s action results in the disruption of the cell wall synthesis in M. tuberculosis, leading to the death of the bacteria . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the compound’s efficacy through drug-drug interactions. Additionally, factors such as pH and temperature could potentially affect the compound’s stability. More research is needed to fully understand the impact of these environmental factors on the compound’s action .
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the benzothiazole derivative.
Cellular Effects
The cellular effects of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one are currently unknown. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis . This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis . This suggests that these compounds may exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 12-phénylacétate 13-acétate 20-homovanillate de phorbol est synthétisé par une série de réactions chimiques impliquant la modification du squelette du phorbol. La synthèse implique généralement des réactions d'estérification et d'acétylation. Les conditions de réaction incluent souvent l'utilisation de solvants organiques tels que le dichlorométhane et de catalyseurs tels que l'acide sulfurique pour faciliter le processus d'estérification .
Méthodes de production industrielle
Le processus de production implique des étapes de purification rigoureuses pour garantir une pureté élevée, généralement supérieure à 98 %, comme vérifié par chromatographie liquide haute performance (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions
Le 12-phénylacétate 13-acétate 20-homovanillate de phorbol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le squelette du phorbol.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, modifiant ainsi les propriétés du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et d'aluminium, et divers solvants organiques. Les conditions de réaction impliquent généralement des températures contrôlées et des niveaux de pH pour assurer les transformations chimiques souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes .
Applications de recherche scientifique
Le 12-phénylacétate 13-acétate 20-homovanillate de phorbol a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé pour étudier les propriétés chimiques et la réactivité des composés vanilloïdes.
Biologie : Le composé est utilisé dans la recherche sur les récepteurs TRPV1, qui jouent un rôle dans la sensation de douleur et l'inflammation.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels, notamment sa capacité à induire l'apoptose dans les cellules cancéreuses.
Industrie : Bien qu'il ne soit pas largement utilisé dans les applications industrielles, les propriétés uniques du composé en font un outil précieux dans divers milieux de recherche
Mécanisme d'action
Le 12-phénylacétate 13-acétate 20-homovanillate de phorbol exerce ses effets en se liant au récepteur TRPV1. Cette liaison induit des changements conformationnels dans le récepteur, conduisant à l'activation des voies de signalisation intracellulaires. La capacité du composé à induire l'apoptose dans les cellules cancéreuses est censée être médiée par un mécanisme indépendant du TRPV1, impliquant la perturbation des processus cellulaires .
Applications De Recherche Scientifique
Phorbol 12-phenylacetate 13-acetate 20-homovanillate has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of vanilloid compounds.
Biology: The compound is employed in research on TRPV1 receptors, which play a role in pain sensation and inflammation.
Medicine: It is investigated for its potential therapeutic effects, including its ability to induce apoptosis in cancer cells.
Industry: While not widely used in industrial applications, the compound’s unique properties make it a valuable tool in various research settings
Comparaison Avec Des Composés Similaires
Composés similaires
Capsaïcine : Un composé vanilloïde naturel connu pour son piquant et son activation des récepteurs TRPV1.
Résinifératoxine : Un composé vanilloïde très puissant qui active les récepteurs TRPV1 avec une efficacité supérieure à celle de la capsaïcine.
Olvanil : Un composé vanilloïde synthétique présentant des propriétés similaires à celles de la capsaïcine mais avec un piquant réduit
Unicité
Le 12-phénylacétate 13-acétate 20-homovanillate de phorbol est unique en raison de sa nature non piquante et de sa capacité à induire l'apoptose par un mécanisme indépendant du TRPV1. Cela en fait un outil précieux pour étudier les récepteurs TRPV1 et explorer les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-14-20(23-24-17-5-3-4-6-19(17)30-23)21(28)15-7-8-18(27)16(22(15)29-14)13-26-11-9-25(2)10-12-26/h3-8,27H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWPKUFFCSSKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate](/img/structure/B3258700.png)



![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)







